molecular formula C17H19NO B1392103 2-(4-Butylbenzoyl)-4-methylpyridine CAS No. 1187170-77-9

2-(4-Butylbenzoyl)-4-methylpyridine

Cat. No.: B1392103
CAS No.: 1187170-77-9
M. Wt: 253.34 g/mol
InChI Key: UITCCYHQESETAJ-UHFFFAOYSA-N
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Description

2-(4-Butylbenzoyl)-4-methylpyridine is a chemical compound that belongs to the family of pyridine derivatives. It is characterized by a butyl group attached to the benzoyl moiety and a methyl group attached to the pyridine ring. This compound is typically a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylbenzoyl)-4-methylpyridine can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-butylbenzoyl chloride reacts with 4-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylbenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, while nucleophilic substitution reactions can take place on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or hydroxylated products.

Scientific Research Applications

2-(4-Butylbenzoyl)-4-methylpyridine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Butylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by forming a stable complex with the enzyme’s active site, or it could activate receptors by mimicking the action of natural ligands .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: Similar in structure but with a tert-butyl group instead of a butyl group.

    4-Butylbenzoyl chloride: Similar in structure but lacks the pyridine ring.

    2-(4-Butylbenzoyl)-6-methylpyridine: Similar in structure but with a methyl group at the 6-position of the pyridine ring

Uniqueness

2-(4-Butylbenzoyl)-4-methylpyridine is unique due to the specific positioning of the butyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-butylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITCCYHQESETAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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